molecular formula C13H15ClN2O7 B023378 3',5'-Di-O-acetyl-5-chloro-2'-deoxyuridine CAS No. 6046-63-5

3',5'-Di-O-acetyl-5-chloro-2'-deoxyuridine

Cat. No. B023378
CAS RN: 6046-63-5
M. Wt: 346.72 g/mol
InChI Key: VYGRPIVVXOHVEA-HBNTYKKESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of modified 2'-deoxyuridines, including compounds like 3',5'-Di-O-acetyl-5-chloro-2'-deoxyuridine, involves strategic chemical reactions aimed at introducing specific functional groups at desired positions. For instance, 5-acetyl-2'-deoxyuridine can be synthesized by treating 2'-deoxy-5-ethynyluridine with dilute sulphuric acid, highlighting a method that could be adapted for the synthesis of chloro-substituted derivatives (Barr et al., 1980). Additionally, the palladium-catalyzed coupling reactions have been utilized to introduce halogen substituents into the 5-position of 2'-deoxyuridines, demonstrating a versatile approach for generating a wide array of modified nucleosides (Wigerinck et al., 1991).

Molecular Structure Analysis

The crystal structure of modified 2'-deoxyuridines offers insights into the spatial arrangement and potential interaction mechanisms of these molecules. For example, the crystal structure of 5-acetyl-2'-deoxyuridine revealed a monoclinic space group with specific molecular orientations that could influence its chemical reactivity and interaction with biological molecules (Barr et al., 1980). Such structural analyses are crucial for understanding the properties and potential applications of compounds like 3',5'-Di-O-acetyl-5-chloro-2'-deoxyuridine.

Chemical Reactions and Properties

The chemical reactivity of modified 2'-deoxyuridines, including reactions like halogenation, acetylation, and coupling, defines their chemical properties and potential applications. For example, the synthesis of halogen-substituted 2'-deoxyuridines through palladium-catalyzed coupling reactions indicates the versatility of these compounds in undergoing further chemical modifications (Wigerinck et al., 1991).

Scientific Research Applications

Synthesis and Chemical Properties

3',5'-Di-O-acetyl-5-chloro-2'-deoxyuridine and its analogues have been explored in various synthetic and chemical studies. For instance, Kumar et al. (1991) investigated the synthesis and properties of related 5-(1,2-dihaloethyl)-2′-deoxyuridines, providing insights into their chemical reactions and potential applications in further synthetic modifications (Kumar, Knaus, & Wiebe, 1991).

Structural Analysis and Antiviral Properties

The structural analysis of various 2'-deoxyuridine derivatives, including 3',5'-Di-O-acetyl-5-chloro-2'-deoxyuridine, has been a subject of interest. Párkányi et al. (1987) compared the crystal structures of similar compounds, correlating their conformations with antiviral properties, which could provide insights into their biological activity (Párkányi, Kălmăn, Czugler, Kovács, & Walker, 1987).

Synthesis and Biological Effects

Jones et al. (1988) explored the synthesis and antiviral properties of compounds related to 3',5'-Di-O-acetyl-5-chloro-2'-deoxyuridine, highlighting the potential of these compounds as inhibitors of viruses like herpes simplex (Jones, Sayers, Walker, & De Clercq, 1988).

Nucleoside Analogues and Binding Properties

Further research by Asseline et al. (1996) focused on the synthesis and binding properties of oligonucleotides linked to an acridine derivative, which included derivatives of 2'-deoxyuridine. This study contributes to understanding the interactions of such nucleoside analogues with DNA (Asseline, Bonfils, Dupret, & Thuong, 1996).

properties

IUPAC Name

[(2R,3S,5R)-3-acetyloxy-5-(5-chloro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O7/c1-6(17)21-5-10-9(22-7(2)18)3-11(23-10)16-4-8(14)12(19)15-13(16)20/h4,9-11H,3,5H2,1-2H3,(H,15,19,20)/t9-,10+,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYGRPIVVXOHVEA-HBNTYKKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)Cl)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)Cl)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10451483
Record name 3',5'-Di-O-acetyl-5-chloro-2'-deoxyuridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10451483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3',5'-Di-O-acetyl-5-chloro-2'-deoxyuridine

CAS RN

6046-63-5
Record name 3',5'-Di-O-acetyl-5-chloro-2'-deoxyuridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10451483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3',5'-Di-O-acetyl-5-chloro-2'-deoxyuridine
Reactant of Route 2
Reactant of Route 2
3',5'-Di-O-acetyl-5-chloro-2'-deoxyuridine
Reactant of Route 3
3',5'-Di-O-acetyl-5-chloro-2'-deoxyuridine
Reactant of Route 4
Reactant of Route 4
3',5'-Di-O-acetyl-5-chloro-2'-deoxyuridine
Reactant of Route 5
3',5'-Di-O-acetyl-5-chloro-2'-deoxyuridine
Reactant of Route 6
3',5'-Di-O-acetyl-5-chloro-2'-deoxyuridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.